Product packaging for 1-[4-(Trifluoromethyl)benzoyl]azetidine(Cat. No.:CAS No. 1623661-34-6)

1-[4-(Trifluoromethyl)benzoyl]azetidine

Cat. No.: B2914920
CAS No.: 1623661-34-6
M. Wt: 229.202
InChI Key: SCFJJELETVOIPN-UHFFFAOYSA-N
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Description

Significance of the Azetidine (B1206935) Core in Heterocyclic Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as increasingly important building blocks in the synthesis of complex molecules. researchgate.netmagtech.com.cnmedwinpublishers.com Their unique structural and reactivity profile sets them apart from other saturated heterocycles.

The defining characteristic of the azetidine ring is its inherent strain, with a ring-strain energy of approximately 25.4 kcal/mol. rsc.orgresearchgate.net This value is intermediate between the highly reactive aziridines (27.7 kcal/mol) and the more stable pyrrolidines (5.4 kcal/mol). rsc.org This moderate ring strain is the primary driver of azetidine's reactivity, making it susceptible to ring-opening reactions under specific conditions. rsc.orgrsc.org This reactivity can be harnessed by chemists to construct more complex molecular architectures. However, the azetidine ring is also significantly more stable than aziridines, allowing for easier handling and incorporation into synthetic pathways. rsc.orgresearchwithrutgers.com The strain also imparts a degree of conformational rigidity to the molecule, which can be advantageous in the design of compounds intended to interact with specific biological targets. pharmablock.comenamine.net The potential for decomposition due to this strain is a factor that must be considered in the design of azetidine-containing molecules. nih.gov

The unique combination of stability and reactivity has led to the designation of the azetidine core as a "privileged scaffold" in medicinal chemistry. pharmablock.com This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The rigid, three-dimensional structure of the azetidine ring allows for the precise spatial orientation of substituents, facilitating optimal interactions with protein binding pockets. enamine.net Consequently, azetidine-containing compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and antimalarial agents. nih.govlifechemicals.com The development of new synthetic methods to access functionalized azetidines is an active area of research, further expanding their utility in drug discovery and organic synthesis. technologynetworks.comrsc.orgfrontiersin.org

Impact of Trifluoromethyl Substitution in Molecular Design

The introduction of fluorine atoms, and particularly the trifluoromethyl (-CF3) group, into organic molecules is a widely employed strategy in modern molecular design. bohrium.comnih.gov This is due to the profound and predictable effects that this group has on a molecule's physicochemical properties.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.comwikipedia.org This electronic perturbation can significantly influence the reactivity of nearby functional groups. For instance, it can lower the basicity of adjacent amines, a property that can be crucial for modulating the pharmacokinetic profile of a drug candidate. nih.gov The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, which can enhance the in vivo stability and half-life of a molecule. mdpi.com Furthermore, the trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to cross cell membranes. mdpi.com The steric profile of the trifluoromethyl group is also noteworthy; it is often considered a bioisostere for a methyl group or a chlorine atom, allowing for subtle modifications to a molecule's shape and size to optimize binding interactions. mdpi.comwikipedia.org The unique properties of fluorine can also be leveraged to influence molecular conformation through stereoelectronic effects, such as the gauche effect. acs.org

Contextualization of the Benzoyl Moiety in Azetidine Derivatives

The benzoyl group, a carbonyl group attached to a phenyl ring, is a common functionality in organic chemistry. In the context of 1-[4-(Trifluoromethyl)benzoyl]azetidine, the benzoyl moiety serves as a linker that connects the trifluoromethyl-substituted phenyl ring to the azetidine nitrogen. The chemical properties of this amide linkage are influenced by both the azetidine ring and the electron-withdrawing trifluoromethyl group on the phenyl ring. The presence of the benzoyl group introduces a planar, aromatic system that can participate in various non-covalent interactions, such as pi-stacking, which can be important for molecular recognition processes. The carbonyl group itself can act as a hydrogen bond acceptor, further influencing intermolecular interactions. From a synthetic standpoint, the benzoyl group can be introduced through the reaction of azetidine with a corresponding benzoyl chloride. ontosight.ai

Current Research Landscape of this compound and Related Compounds

While specific research on this compound is not extensively documented in publicly available literature, the broader classes of trifluoromethyl-substituted benzoyl compounds and functionalized azetidines are areas of active investigation. Research on hydrazones derived from 4-(trifluoromethyl)benzohydrazide has explored their potential as enzyme inhibitors. mdpi.com Similarly, the synthesis and reactivity of various substituted azetidines, including those with trifluoromethyl groups, are of significant interest in medicinal chemistry for the development of new therapeutic agents. nih.govresearchgate.net The synthesis of related structures, such as 3-[4-(trifluoromethyl)benzoyl]azetidine, has also been reported. bldpharm.com The principles gleaned from these related studies provide a strong foundation for understanding the potential properties and applications of this compound and for guiding future research in this area. The combination of the azetidine scaffold with a trifluoromethylated benzoyl group represents a logical step in the exploration of novel chemical space for the discovery of new bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10F3NO B2914920 1-[4-(Trifluoromethyl)benzoyl]azetidine CAS No. 1623661-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidin-1-yl-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)9-4-2-8(3-5-9)10(16)15-6-1-7-15/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFJJELETVOIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Trifluoromethyl Benzoyl Azetidine and Analogues

General Strategies for Azetidine (B1206935) Ring Formation

The construction of the azetidine ring is a significant challenge in organic synthesis due to the inherent ring strain of the four-membered system. Several methodologies have been developed to overcome this, each with its own advantages and limitations.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective method for forming the azetidine ring. This strategy typically involves the formation of a carbon-nitrogen bond within a linear precursor.

One of the most direct methods is the intramolecular SN2 reaction of γ-amino halides or related compounds. In this approach, a nitrogen nucleophile displaces a leaving group at the γ-position to form the four-membered ring. For example, the cyclization of a 3-halopropyl amine derivative proceeds via an SN2 mechanism where the nitrogen atom attacks the carbon bearing the halide, leading to the formation of the azetidine ring. nih.gov

Another powerful intramolecular cyclization strategy is the regioselective aminolysis of epoxides. Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.orgfrontiersin.org This reaction proceeds with high regioselectivity, favoring the formation of the four-membered ring over the alternative five-membered pyrrolidine (B122466) ring. nih.govfrontiersin.org The reaction conditions are often mild and tolerate a variety of functional groups. frontiersin.org

A palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has also been reported for the synthesis of functionalized azetidines. This method involves the reductive elimination at an alkyl–Pd(IV) intermediate to form the azetidine ring. rsc.org

Table 1: Comparison of Intramolecular Cyclization Approaches for Azetidine Synthesis
MethodPrecursorKey Reagents/CatalystsAdvantagesReference
Intramolecular SN2γ-amino halideBaseDirect and classical approach. nih.gov
Intramolecular Aminolysis of Epoxidescis-3,4-epoxy amineLa(OTf)₃High yield and regioselectivity, mild conditions. nih.govfrontiersin.orgfrontiersin.org
Pd(II)-catalyzed C-H AminationAmine with accessible γ-C(sp³) bondPd(II) catalyst, oxidantGood functional group tolerance. rsc.org

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions provide a powerful and atom-economical route to the azetidine core by forming two new bonds in a single step. The [2+2] cycloaddition is a prominent example.

The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is one of the most efficient methods for synthesizing functionalized azetidines. nih.govresearchgate.net This reaction can be initiated by direct UV irradiation or through the use of a photosensitizer. nih.gov Recent advances have seen the development of visible-light-mediated aza Paternò–Büchi reactions, which offer milder reaction conditions. rsc.org

Another important [2+2] cycloaddition is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). mdpi.comresearchgate.net While this method primarily yields β-lactams, these can be subsequently reduced to the corresponding azetidines. The stereoselectivity of the Staudinger reaction can be influenced by reaction conditions such as solvent polarity and temperature. mdpi.com

Ring-Opening and Rearrangement Reactions of Strained Heterocycles (e.g., Aziridines, Azabicyclo[1.1.0]butanes)

The inherent strain in smaller nitrogen-containing heterocycles can be harnessed to drive their conversion into the slightly less strained azetidine ring.

Ring expansion of aziridines offers a pathway to azetidines. For instance, a biocatalytic one-carbon ring expansion of aziridines to azetidines has been achieved using engineered "carbene transferase" enzymes. nih.govacs.orgchemrxiv.orgacs.org This method utilizes an enantioselective mdpi.comnih.gov-Stevens rearrangement of an aziridinium (B1262131) ylide intermediate. nih.govchemrxiv.orgacs.org A [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes has also been reported to produce highly substituted methylene azetidines. nih.gov

The strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs) has emerged as a versatile and powerful strategy for the synthesis of a diverse range of substituted azetidines. nih.govjove.comacs.orgresearchgate.netresearchgate.netresearchgate.net These highly strained bicyclic compounds can undergo ring-opening reactions when treated with various electrophiles and nucleophiles. For example, reaction with benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) can lead to the formation of diversely substituted azetidines, including those with a trifluoromethyl group at the C2 position. nih.govresearchgate.net This approach allows for a modular and programmable synthesis of complex and stereopure azetidines. jove.comacs.org

Table 2: Ring-Opening and Rearrangement Strategies for Azetidine Synthesis
Starting HeterocycleReaction TypeKey Reagents/CatalystsKey FeaturesReference
Aziridine (B145994)Biocatalytic Ring ExpansionEngineered Cytochrome P450Highly enantioselective mdpi.comnih.gov-Stevens rearrangement. nih.govacs.orgchemrxiv.orgacs.org
Methylene Aziridine[3+1] Ring ExpansionRhodium-bound carbeneYields highly substituted methylene azetidines. nih.gov
1-Azabicyclo[1.1.0]butaneStrain-Release FunctionalizationElectrophiles (e.g., benzyl chloroformate, TFAA), NucleophilesModular synthesis of diverse, stereopure azetidines. nih.govjove.comacs.orgresearchgate.netresearchgate.netresearchgate.net

Functional Group Transformations on Pre-formed Azetidine Rings

Once the azetidine ring is formed, further functionalization can be carried out. For the synthesis of 1-[4-(trifluoromethyl)benzoyl]azetidine, the key transformation is the acylation of the azetidine nitrogen. This is a standard reaction for secondary amines. The unsubstituted azetidine, or a suitable precursor, can be reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base to yield the final product. This reaction is analogous to the well-established Schotten-Baumann reaction conditions. The choice of base and solvent is crucial to ensure high yields and minimize side reactions. Typically, a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) is used in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107).

Introduction of the Trifluoromethyl Group in Azetidine Scaffolds

The trifluoromethyl group is a common motif in pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Its introduction into the azetidine scaffold can be achieved either by using trifluoromethylated building blocks or by direct trifluoromethylation reactions.

Methods for Trifluoromethylation of Azetidine Precursors

One of the most direct ways to introduce a trifluoromethyl group is to start with a precursor that already contains this moiety. For example, the synthesis of 2-(trifluoromethyl)azetidines can be achieved through the strain-release ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.govresearchgate.net These precursors are available through the diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines. nih.gov The subsequent reaction of these trifluoromethylated ABBs with electrophiles like benzyl chloroformate provides access to a variety of 2-(trifluoromethyl)azetidines. nih.govresearchgate.net

Another approach involves the use of trifluoromethylated imines in cycloaddition reactions. For instance, the classical Staudinger cycloaddition between ketenes and trifluoromethyl imines can produce trifluoromethyl-substituted β-lactams, which can then be reduced to the corresponding azetidines. nih.gov

Furthermore, trifluoromethylated pyrazoles can be used in aza-Michael additions to azetidine-derived Michael acceptors to introduce a trifluoromethyl-containing aromatic heterocycle onto the azetidine ring. nih.gov

Table 3: Methods for Introducing the Trifluoromethyl Group
StrategyPrecursorKey ReactionResulting ScaffoldReference
Strain-Release of CF₃-ABB2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butaneRing-opening with electrophiles2-(Trifluoromethyl)azetidine nih.govresearchgate.net
Staudinger CycloadditionTrifluoromethyl imine and ketene[2+2] Cycloaddition(Trifluoromethyl)azetidin-2-one nih.gov
Aza-Michael AdditionTrifluoromethyl-pyrazole and azetidine-based Michael acceptorConjugate addition3-(Trifluoromethyl-pyrazol-1-yl)azetidine nih.gov

Synthesis of Trifluoromethylated Azetidin-2-ones as Synthetic Building Blocks

A prevalent strategy for accessing trifluoromethylated azetidines is through the use of trifluoromethylated azetidin-2-ones, also known as β-lactams, as versatile synthetic intermediates. researchgate.netamanote.com These four-membered lactams are valuable precursors because their inherent ring strain allows for further chemical manipulation and conversion into a variety of saturated azetidine derivatives. researchgate.net

One of the classical methods for constructing the azetidin-2-one (B1220530) core is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene with an imine. nih.gov To obtain the desired trifluoromethylated analogues, trifluoromethyl-substituted imines are employed. Beyond the Staudinger reaction, other synthetic pathways include the cyclization of β-amino-β-trifluoromethyl esters. nih.gov

Once formed, these 4-(trifluoromethyl)azetidin-2-one building blocks can be subjected to various transformations. For instance, reduction of the β-lactam carbonyl group provides direct access to the corresponding 4-(trifluoromethyl)azetidines. This approach serves as a convenient route to trifluoromethylated scaffolds that are valuable for developing novel bioactive compounds. researchgate.netamanote.com

Table 1: Transformations of 4-(Trifluoromethyl)azetidin-2-one Building Blocks
PrecursorReaction TypeResulting Compound ClassReference
4-(Trifluoromethyl)azetidin-2-oneCarbonyl Reduction (e.g., with LiAlH₄)4-(Trifluoromethyl)azetidine researchgate.net
3-Benzyloxy-4-(trifluoromethyl)azetidin-2-oneHydrogenolysis3-Hydroxy-4-(trifluoromethyl)azetidin-2-one researchgate.net
3-Hydroxy-4-(trifluoromethyl)azetidin-2-oneChlorination (e.g., with SOCl₂)3-Chloro-4-(trifluoromethyl)azetidin-2-one researchgate.net

Preparation of 1-Alkyl-2-(trifluoromethyl)azetidines

A robust and convenient multi-step synthesis has been developed for nonactivated 1-alkyl-2-(trifluoromethyl)azetidines. nih.gov This approach begins with a readily available fluorinated starting material, ethyl 4,4,4-trifluoroacetoacetate. The key steps of this synthetic sequence are outlined below:

Imination: The starting β-ketoester is reacted with a primary alkylamine to form the corresponding enamine.

Hydride Reduction: The enamine is then reduced, typically using a hydride reagent like sodium borohydride, to yield a γ-amino alcohol (3-alkylamino-4,4,4-trifluorobutan-1-ol).

Chlorination: The resulting amino alcohol is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the hydroxyl group into a chloride, affording an N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine.

Base-Induced Ring Closure: The final step is an intramolecular cyclization. The γ-chloroamine is treated with a strong, non-nucleophilic base, such as Lithium bis(trimethylsilyl)amide (LiHMDS), which promotes an intramolecular SN2 reaction to close the four-membered ring and form the desired 1-alkyl-2-(trifluoromethyl)azetidine. nih.gov

This synthetic route has been successfully applied to produce a range of 1-alkyl-2-(trifluoromethyl)azetidines with good to excellent yields. nih.gov

Acylation of the Azetidine Nitrogen with Benzoyl Moieties

The final step in the synthesis of the target compound, this compound, is the acylation of the azetidine nitrogen. This reaction attaches the 4-(trifluoromethyl)benzoyl group to the azetidine core.

Strategies for N-Acylation of Azetidines

The N-acylation of azetidines is a common transformation used to introduce a wide variety of functional groups onto the ring nitrogen. This reaction not only allows for the synthesis of diverse derivatives but can also serve to activate the azetidine ring for subsequent reactions, such as nucleophilic ring-opening, due to the electronic effects of the acyl group. rsc.org

The most common method for N-acylation involves the reaction of the azetidine with an acylating agent, such as an acyl chloride or an acid anhydride. These reactions are typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl) that is formed. Common bases include tertiary amines like triethylamine or pyridine. The reaction is generally carried out in an aprotic solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), under mild conditions.

Specificity of 4-(Trifluoromethyl)benzoyl Moiety Introduction

To synthesize this compound, the specific acylating agent required is 4-(trifluoromethyl)benzoyl chloride. The reaction proceeds by the nucleophilic attack of the azetidine nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride.

The general procedure involves dissolving the parent azetidine in a suitable anhydrous solvent, followed by the addition of a base. Then, 4-(trifluoromethyl)benzoyl chloride is added, often dropwise and at a controlled temperature (e.g., 0 °C to room temperature), to manage the exothermic nature of the reaction. The trifluoromethyl group on the benzoyl moiety is electronically withdrawing, which can enhance the reactivity of the acyl chloride's carbonyl carbon, facilitating a smooth and efficient acylation. Upon completion, a standard aqueous workup is typically performed to isolate the final product, this compound.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of complex azetidines requires precise control over selectivity, particularly stereoselectivity, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement.

Control of Stereochemistry in Azetidine Synthesis

Achieving stereocontrol in the synthesis of substituted azetidines is a critical challenge that has been addressed through various sophisticated strategies. nih.gov The method chosen often depends on the desired substitution pattern and the available starting materials.

One effective approach is to utilize strain-release reactions of highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. Palladium-catalyzed hydrogenolysis of these bicyclic compounds can provide convenient access to cis-2,3-disubstituted azetidines. nih.govresearchgate.net The stereochemical outcome is dictated by the mechanism of the ring-opening and subsequent reaction.

Another powerful strategy involves starting with enantiopure precursors . For example, chiral azetidin-3-ones can be synthesized with high enantiomeric excess through the gold-catalyzed cyclization of chiral N-propargylsulfonamides, which are themselves derived from chiral sulfinamide chemistry. nih.gov

Furthermore, the stereochemistry of azetidin-2-ones, which are common precursors to azetidines, can often be controlled during their synthesis. For instance, the Staudinger reaction can be influenced by reaction conditions and the nature of the reactants to favor the formation of either cis or trans β-lactam products. These stereochemically defined lactams can then be converted to the corresponding azetidines while retaining their stereochemistry.

Table 2: Methodologies for Stereoselective Azetidine Synthesis
MethodologyPrecursorKey FeaturesStereochemical OutcomeReference
Strain-Release Hydrogenolysis3-Aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanePalladium-catalyzed ring openingProvides cis-2,3-disubstituted azetidines nih.govresearchgate.net
Gold-Catalyzed CyclizationChiral N-propargylsulfonamideIntermolecular oxidation of alkynesYields chiral azetidin-3-ones with >98% e.e. nih.gov
Base-Induced CyclizationN-allyl amino diolsIntramolecular cyclization of a γ-chloroamine intermediateCan produce separable mixtures of diastereomers depending on the base (e.g., LiHMDS vs. KHMDS) nih.gov
Aza-Paterno-Büchi Reaction2-Isoxazoline-3-carboxylates and Alkenes[2+2] photocycloaddition using visible lightConstructs densely functionalized azetidines rsc.org

Diastereoselective Approaches to Trifluoromethylated Azetidines

The stereochemical configuration of substituents on the azetidine ring is critical for biological activity. Consequently, diastereoselective methods for installing trifluoromethyl groups are highly valuable. One notable approach involves the ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which can be prepared via the diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines. nih.gov This strategy provides access to a variety of diversely substituted 2-(trifluoromethyl)azetidines. nih.gov

Another powerful method is the three-component Staudinger reaction, which facilitates the synthesis of β-lactams that can serve as precursors to trifluoromethylated azetidines. For instance, the reaction of N-hydroxyaniline, 2,2,2-trifluoro-1-phenyl-1-diazoethane, and a suitable methyl-2-diazo-3-oxo-5-phenylpent-4-enoate can yield highly functionalized trifluoromethyl-azetidine carboxylates with excellent diastereoselectivity. acs.org

The iodine-mediated cyclization of homoallyl amines represents a general strategy for producing substituted azetidines. This 4-exo trig cyclization proceeds at room temperature to deliver cis-2,4-disubstituted iodo-azetidines, which can be further functionalized through nucleophilic displacement of the iodine atom. nih.gov While not exclusively for trifluoromethylated compounds, this methodology offers a pathway to diastereomerically controlled azetidine scaffolds that could be adapted for analogues of this compound. nih.gov

Method Starting Materials Key Reagents/Conditions Product Type Diastereoselectivity
Strain-Release Ring Opening nih.gov2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanesBenzyl chloroformate or Trifluoroacetic anhydride2-(Trifluoromethyl)azetidinesHigh
Three-Component Reaction acs.orgN-hydroxyaniline, Aryl trifluoromethyl diazoalkane, Methyl-2-diazo-3-oxo-5-phenylpent-4-enoateCopper(I) catalystTrifluoromethylated dihydroisoxazolesExcellent
Iodine-Mediated Cyclization nih.govHomoallyl aminesIodinecis-2,4-Iodo-azetidinesComplete Stereocontrol

Recent Advances in Azetidine Synthesis Relevant to Complex Derivatives

Recent synthetic innovations have focused on modular and efficient ways to construct complex azetidine derivatives, moving beyond classical cyclization strategies. These methods often leverage unique reactivity to rapidly build molecular complexity.

The high ring strain of azabicyclo[1.1.0]butanes (ABBs) makes them powerful intermediates for the synthesis of functionalized azetidines. bris.ac.ukacs.org The release of this strain can drive reactions that form multiple new bonds in a single operation. This concept has been applied in various ways, including polar reactions, radical processes, and multicomponent strategies. bris.ac.ukchemrxiv.orgresearchgate.net

In one approach, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with electrophiles like benzyl chloroformate or trifluoroacetic anhydride leads to diversely substituted 3-chloroazetidines and azetidin-3-ols bearing a trifluoromethyl group at the C2 position. researchgate.net Furthermore, palladium-catalyzed hydrogenolysis of these ABBs provides an entry to cis-3-aryl-2-trifluoromethyl azetidines. researchgate.net

A multicomponent strategy leverages the strain-release-driven ring-opening of an azabicyclo[1.1.0]butyl-lithium intermediate. This allows for the sequential addition of three different electrophilic partners, enabling the modular and diverse synthesis of substituted azetidines. bris.ac.uknih.gov This method's utility has been demonstrated in the concise synthesis of the EP2 receptor antagonist PF-04418948. nih.gov More recently, a visible-light-driven photocatalytic method has been developed to subject ABBs to radical strain-release, transforming them into densely functionalized azetidines under mild conditions. chemrxiv.org

Strategy Precursor Key Reagents/Conditions Product Scope Reference
Polar Ring Opening2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butaneBenzyl chloroformate, Pd-catalystcis-3-Aryl-2-trifluoromethyl azetidines nih.govresearchgate.net
Multicomponent Anion RelayAzabicyclo[1.1.0]butyl-lithiumSequential electrophilesDiverse substituted azetidines bris.ac.uknih.gov
Radical Strain-ReleaseAzabicyclo[1.1.0]butanes (ABBs)Organic photosensitizer, SulfonyliminesDensely functionalized azetidines chemrxiv.org
Boronic Ester HomologationAzabicyclo[1.1.0]butaneBoronic esters, Acetic acidAzetidinyl boronic esters acs.org

Directly attaching a pre-formed azetidine ring to a molecule is an attractive and modular strategy for late-stage functionalization in drug discovery. rsc.org Electrophilic azetidinylation methods have been developed to address this need, providing a way to couple the azetidine motif with various nucleophiles. chemrxiv.org

This approach utilizes novel reagents such as azetidinyl trichloroacetimidates (ATAs) and azetidinyl o-alkynylbenzoates (AABs). rsc.org These reagents act as electrophilic sources of the azetidine ring. Under simple activation conditions, they can efficiently couple with a wide range of biorelevant nucleophiles, including those found in fundamental building blocks and complex drug molecules. rsc.orgchemrxiv.org The strategy allows for the "any-stage" installation of the azetidine moiety, streamlining the synthesis of known compounds and facilitating access to novel analogues of existing pharmaceuticals. rsc.org For example, an advanced intermediate for an LPA1-receptor antagonist, previously requiring six or seven steps, could be prepared in just two steps using this direct coupling method. rsc.org

Reagent Class Activation Method Nucleophile Scope Key Advantage
Azetidinyl Trichloroacetimidates (ATAs) rsc.orgchemrxiv.orgLewis or Brønsted acidC-, N-, O-, S-nucleophilesModular, "any-stage" installation of azetidine ring
Azetidinyl o-Alkynylbenzoates (AABs) rsc.orgGold or other π-acid catalystsArenes, heteroarenes, and other nucleophilesProvides access to a diverse library of 3-aryl and 3-alkyl azetidines

Chemical Reactivity and Transformation Studies of 1 4 Trifluoromethyl Benzoyl Azetidine Scaffolds

Ring-Opening Reactions of the Azetidine (B1206935) Core

The release of ring strain is a significant thermodynamic driving force for reactions involving the azetidine ring. This can be achieved through various mechanisms, most notably by nucleophilic attack on activated intermediates or through transformations induced by the inherent strain of the four-membered ring.

The amide nitrogen in 1-[4-(Trifluoromethyl)benzoyl]azetidine is significantly less nucleophilic than in N-alkyl azetidines, making direct quaternization challenging. However, activation of the azetidine ring to form a reactive azetidinium intermediate is a key strategy to facilitate nucleophilic ring-opening. This activation can be accomplished by using potent electrophiles or under acidic conditions, which enhances the electrophilicity of the ring carbons.

Once formed, the azetidinium ion is susceptible to attack by a wide range of nucleophiles. bohrium.comnih.gov These reactions typically proceed in a stereoselective and regioselective manner, yielding highly functionalized linear amines. bohrium.comresearchgate.net The regioselectivity of the attack is influenced by steric hindrance and the electronic nature of substituents on the ring. For an unsubstituted azetidinium core derived from the title compound, nucleophilic attack is generally favored at the less hindered C-4 position. organic-chemistry.org This process provides a reliable method for generating γ-substituted amine derivatives.

The success and regioselectivity of these reactions are dependent on several factors, including the nature of the nucleophile and the substitution pattern on the azetidinium ring. researchgate.netorganic-chemistry.org Studies on various azetidinium systems have shown that carbon, oxygen, and nitrogen nucleophiles can be employed effectively. researchgate.netorganic-chemistry.org

Table 1: Representative Nucleophilic Ring-Opening Reactions of Activated Azetidines

Nucleophile Reagent Example Product Type
Azide Sodium Azide (NaN₃) γ-Azido amine
Alkoxide Sodium Methoxide (NaOMe) γ-Methoxy amine
Cyanide Sodium Cyanide (NaCN) γ-Cyano amine
Malonate Diethyl malonate γ-Amino diester

This table illustrates the expected product types based on the general reactivity of azetidinium ions with various nucleophiles.

The considerable strain energy of the azetidine ring makes it prone to transformations that lead to more stable five- or six-membered heterocyclic systems or acyclic structures. rsc.org These reactions can be initiated by heat, light, or catalysis by Brønsted or Lewis acids. rsc.orgnih.gov

For N-acyl azetidines such as this compound, acid-catalyzed hydrolysis represents a common strain-induced transformation. Under acidic conditions, protonation of the amide carbonyl oxygen can activate the C-N bond towards cleavage, leading to the formation of an amidoalcohol. This reactivity is analogous to the hydrolysis of N-acylaziridines, which readily open under acidic aqueous conditions. researchgate.netias.ac.in

Lewis acid-mediated ring-opening reactions also provide a pathway to functionalized acyclic products. The coordination of a Lewis acid to the amide carbonyl or the ring nitrogen can polarize the C-N bonds, facilitating nucleophilic attack and ring cleavage. iitk.ac.in For instance, the ring-opening of N-tosylazetidines with alcohols is shown to proceed via an SN2 pathway, highlighting the synthetic utility of these strain-release reactions. iitk.ac.in

Functionalization of the Azetidine Ring System

Beyond ring-opening, the azetidine scaffold can undergo reactions that preserve the four-membered ring while introducing new functional groups.

The functionalization of C-H bonds at the carbon positions of the azetidine ring, particularly at the C-2 position, is a valuable strategy for elaborating the scaffold. The N-benzoyl group can activate the adjacent C-2 protons, making them susceptible to deprotonation by a strong base. This approach, known as α-lithiation, involves treating the substrate with an organolithium reagent, such as sec-butyllithium, to generate a configurationally stable α-lithiated intermediate. nih.gov

This reactive intermediate can then be trapped by a variety of electrophiles, allowing for the introduction of diverse substituents at the C-2 position. nih.gov This method provides a powerful tool for creating a library of C-2 functionalized azetidines from a common precursor.

Table 2: Potential C-2 Functionalization of 1-Benzoylazetidine via α-Lithiation

Electrophile Reagent Example Product (at C-2)
Alkyl Halide Iodomethane (CH₃I) -CH₃
Aldehyde Benzaldehyde (PhCHO) -CH(OH)Ph
Ketone Acetone ((CH₃)₂CO) -C(OH)(CH₃)₂
Silyl Halide Trimethylsilyl chloride (TMSCl) -Si(CH₃)₃

This table outlines potential functionalizations based on the established reactivity of N-acyl azetidines.

While the nitrogen atom is already acylated, further transformations are possible. The most significant modification involves the reduction of the amide carbonyl group. Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can selectively reduce the amide to an amine, yielding N-[4-(trifluoromethyl)benzyl]azetidine.

This transformation is crucial as it converts the electron-withdrawing N-benzoyl group into an electron-donating N-benzyl group. The resulting secondary amine is significantly more nucleophilic and basic, opening up possibilities for subsequent N-functionalization reactions. These include N-alkylation with alkyl halides, N-acylation with acyl chlorides or anhydrides, and reductive amination, thereby providing access to a wide array of N-substituted azetidine derivatives.

Reactivity of the 4-(Trifluoromethyl)benzoyl Moiety

Carbonyl Electrophilicity : The -CF₃ group deactivates the aromatic ring and increases the electrophilicity of the amide carbonyl carbon. This makes the carbonyl group more susceptible to nucleophilic attack compared to an unsubstituted benzoyl group.

Amide Bond Stability : The electron-withdrawing nature of the substituent strengthens the resonance of the nitrogen lone pair with the carbonyl, potentially increasing the stability of the amide bond towards hydrolysis. However, under forcing conditions, such as strong acid or base, cleavage of the amide bond can occur to yield azetidine and 4-(trifluoromethyl)benzoic acid. kyushu-u.ac.jp

Aromatic Substitution : The aromatic ring is strongly deactivated towards electrophilic aromatic substitution. Any such reaction would require harsh conditions and would be directed to the meta-position (C-3) relative to the carbonyl group.

The primary reactivity of this moiety, aside from the aforementioned amide reduction and cleavage, lies in modifying the trifluoromethyl group itself, though such reactions are generally challenging and require specific reagents. The benzoyl portion primarily serves to modulate the electronic properties of the azetidine nitrogen and the amide linkage.

Chemical Transformations on the Benzoyl Ring

The benzoyl ring of this compound is subject to chemical transformations typical of deactivated aromatic systems. The presence of two substituents, the azetidine-1-carbonyl group and the trifluoromethyl group, dictates the regioselectivity and feasibility of these reactions. The trifluoromethyl group, being a powerful electron-withdrawing group, significantly deactivates the ring towards electrophilic aromatic substitution. vaia.comtcichemicals.com Concurrently, the acyl group attached to the azetidine nitrogen also acts as a deactivating, meta-directing group.

Transformations on the benzoyl ring primarily involve electrophilic substitution, although the reaction conditions required are generally harsher than for activated benzene (B151609) derivatives. Nucleophilic aromatic substitution is less common unless an appropriate leaving group is present on the ring.

Common electrophilic aromatic substitution reactions that could be applied to the benzoyl ring include nitration, halogenation, and Friedel-Crafts reactions. Due to the strong deactivating nature of the trifluoromethyl group, these reactions are expected to be sluggish. nih.gov The directing effects of both the trifluoromethyl group and the carbonyl group orient incoming electrophiles to the positions meta to both substituents, which are the 3 and 5 positions of the benzoyl ring.

Interactive Data Table: Potential Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsExpected Product(s)Reaction Conditions
Nitration HNO₃ / H₂SO₄1-[3-Nitro-4-(trifluoromethyl)benzoyl]azetidineHarsh (high temp.)
Bromination Br₂ / FeBr₃1-[3-Bromo-4-(trifluoromethyl)benzoyl]azetidineHarsh
Chlorination Cl₂ / AlCl₃1-[3-Chloro-4-(trifluoromethyl)benzoyl]azetidineHarsh
Friedel-Crafts Acylation RCOCl / AlCl₃1-[3-Acyl-4-(trifluoromethyl)benzoyl]azetidineGenerally unsuccessful on strongly deactivated rings

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF₃) group exerts a profound influence on the reactivity of the aromatic ring in this compound. It is one of the most powerful electron-withdrawing groups used in organic chemistry. tcichemicals.comnih.gov This effect is primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms, which pull electron density away from the benzene ring. vaia.commdpi.com

This withdrawal of electron density has several key consequences:

Deactivation of the Ring : The reduced electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles in electrophilic aromatic substitution (EAS) reactions. vaia.comyoutube.com The ring is described as "deactivated."

Meta-Direction : The -CF₃ group directs incoming electrophiles to the meta position. During electrophilic attack at the ortho, para, and meta positions, resonance structures for the intermediate carbocation (the sigma complex) are formed. For ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly attached to the -CF₃ group. This is a highly destabilized arrangement due to the powerful electron-withdrawing nature of the adjacent -CF₃ group. In contrast, meta attack avoids placing the positive charge on this carbon, resulting in a more stable intermediate relative to the ortho and para intermediates. vaia.comyoutube.com Therefore, the transition state leading to the meta product is lower in energy, and the meta-substituted product is predominantly formed.

Increased Electrophilicity : The electron-withdrawing nature of the -CF₃ group can enhance the electrophilic character of adjacent functional groups. nih.gov

In medicinal chemistry, the introduction of a trifluoromethyl group is a common strategy to block metabolic oxidation of an aromatic ring, increase lipophilicity, and alter the electronic properties to enhance binding affinity to biological targets. mdpi.comresearchgate.net

Mechanistic Investigations of Azetidine Scaffold Transformations

Elucidation of Reaction Pathways for Synthesis and Derivatization

The synthesis of this compound typically follows a straightforward acylation pathway. The most common method involves the reaction of azetidine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. This is a standard nucleophilic acyl substitution reaction where the nitrogen atom of the azetidine ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

Derivatization of the this compound scaffold can occur at either the azetidine ring or the benzoyl moiety. Transformations of the benzoyl ring are discussed in section 3.3.1. The azetidine ring itself offers unique pathways for derivatization, largely driven by its inherent ring strain. ub.bw

Pathways for derivatization involving the azetidine scaffold include:

Ring-Opening Reactions : The strained four-membered ring can be opened by various nucleophiles, often catalyzed by Lewis or Brønsted acids. This provides a route to functionalized γ-aminoketones.

α-Lithiation : The protons on the carbons adjacent to the nitrogen atom can be deprotonated using a strong base (e.g., organolithium reagents) to form an α-lithiated intermediate. This nucleophilic species can then react with various electrophiles, allowing for the introduction of substituents at the 2-position of the azetidine ring.

Strain-Release Cycloadditions : Highly strained precursors, such as 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, can undergo strain-release reactions with electrophiles like benzyl (B1604629) chloroformate to yield functionalized 2-(trifluoromethyl)azetidines. nih.govresearchgate.net This approach harnesses the high strain energy of the bicyclic system to drive the formation of the less strained, substituted azetidine ring. bris.ac.uk

Understanding Strain-Release Mechanisms in Azetidine Chemistry

The chemistry of azetidines is fundamentally influenced by their ring strain, which is estimated to be around 26 kcal/mol. This inherent strain makes the four-membered ring susceptible to reactions that lead to its opening, as this releases the stored energy. nih.govbeilstein-journals.org This principle, known as strain-release, is a powerful driving force in the synthesis and transformation of azetidine-containing molecules. nih.govresearchgate.net

Mechanisms involving strain-release are central to many modern synthetic methods for creating diverse and complex azetidines:

Acid- or Metal-Catalyzed Ring Opening : The nitrogen atom of the azetidine can be protonated by an acid or coordinated to a Lewis acid. This activation makes the ring carbons more electrophilic and susceptible to attack by nucleophiles, leading to ring cleavage.

Radical Strain-Release : Recent advances have utilized photocatalysis to generate radical intermediates that react with highly strained azetidine precursors like azabicyclo[1.1.0]butanes (ABBs). The radical adds to the ABB, triggering a ring-opening process that results in a more stable azetidinyl radical, which can be further functionalized. This strategy allows for the difunctionalization of azetidines in a single step. researchgate.net

Multicomponent Reactions : The high reactivity of strained intermediates can be leveraged in multicomponent reactions. For instance, the ring-opening of a lithiated azabicyclo[1.1.0]butane is so rapid that it can drive the equilibrium of other reactions, such as a Brook rearrangement, enabling a sequence that rapidly builds molecular complexity. bris.ac.uknih.gov This strain-release-driven anion relay allows for the modular synthesis of substituted azetidines from several simple components. nih.gov

These mechanistic principles highlight how the inherent strain of the azetidine ring is not a liability but a synthetic tool, enabling transformations that would be difficult to achieve with unstrained heterocyclic systems. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for Azetidine Compounds

General Principles of SAR for Azetidine-Containing Molecules

The azetidine (B1206935) ring, a four-membered saturated heterocycle containing a nitrogen atom, is a valuable scaffold in drug design due to its unique structural properties. nih.gov Its incorporation into a molecule can lead to improved potency and favorable pharmacokinetic profiles. nih.gov

Role of the Azetidine Ring in Molecular Rigidity and Conformation

The azetidine ring is characterized by significant ring strain, which imparts a high degree of molecular rigidity. researchgate.netrsc.org This conformational restriction can be advantageous in drug design, as it reduces the entropic penalty associated with the molecule binding to its biological target, potentially leading to higher affinity. enamine.net The rigid nature of the azetidine scaffold allows for a well-defined spatial orientation of its substituents, which is crucial for precise and optimal interactions within a protein's binding pocket. nih.govenamine.net This pre-organization of substituents can enhance the molecule's binding efficiency.

Impact of Substitution Patterns on Potential Molecular Interactions

The biological activity of azetidine-containing compounds is heavily influenced by the substitution patterns on the ring. nih.gov The nitrogen atom of the azetidine ring can serve as a point for substitution, and its properties are dictated by the attached group. nih.gov For example, when the nitrogen is part of an amide bond, as in a benzoyl derivative, it becomes non-basic, and the carbonyl oxygen can act as a hydrogen bond acceptor.

Substituents at other positions on the ring can be strategically placed to engage in various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, with the target protein. The stereochemistry of these substituents is also a critical factor, as different stereoisomers can exhibit markedly different biological activities due to the specific three-dimensional arrangement required for molecular recognition.

Influence of the Trifluoromethyl Group on Molecular Recognition Properties

The trifluoromethyl (CF3) group is a key functional group in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and biological properties. mdpi.comnih.gov

Electronic and Steric Effects of Trifluoromethyl Substitution

The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. mdpi.comwikipedia.org This property can significantly alter the electronic distribution within a molecule, affecting the acidity or basicity of nearby functional groups and influencing interactions with biological targets. mdpi.comnih.gov The steric bulk of the trifluoromethyl group, which is larger than a methyl group, can also play a crucial role in molecular recognition by influencing the molecule's conformation and its fit within a binding site, potentially leading to increased potency and selectivity. nbinno.com

Lipophilicity Modulation by Trifluoromethyl Groups for Molecular Design

The following table provides a comparative view of the calculated partition coefficient (LogP), a measure of lipophilicity, for benzene (B151609) and its trifluoromethyl-substituted analog.

CompoundMolecular FormulacLogP
BenzeneC₆H₆2.13
(Trifluoromethyl)benzeneC₇H₅F₃2.85
Data is computationally generated and serves for illustrative purposes.

Contribution of the Benzoyl Acyl Group to Molecular Design and Interactions

The benzoyl group, an acyl group derived from benzoic acid, is a common structural motif in pharmacologically active molecules. When attached to the nitrogen atom of an azetidine ring, it forms a stable amide linkage.

The carbonyl oxygen of the benzoyl group can act as a hydrogen bond acceptor, forming crucial interactions with biological targets. fiveable.me The aromatic phenyl ring of the benzoyl group can participate in non-covalent interactions such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket. nih.gov Furthermore, substituting the benzoyl group itself, as with the trifluoromethyl group in "1-[4-(Trifluoromethyl)benzoyl]azetidine," can modulate the electronic properties of the entire moiety, thereby influencing its binding characteristics. tandfonline.comfigshare.com

Design Strategies for Modulating Molecular Interactions via Azetidine Scaffolds

Diversity-Oriented Synthesis (DOS) for Azetidine-Based Compound Libraries

Diversity-Oriented Synthesis (DOS) has emerged as a crucial strategy for populating chemical space with structurally diverse and complex molecules, thereby increasing the probability of identifying novel biological probes and therapeutic leads. nih.gov The application of DOS principles to azetidine-based scaffolds has enabled the creation of large and varied compound libraries, which are invaluable for high-throughput screening campaigns.

One notable approach involves the synthesis and diversification of a densely functionalized azetidine ring system to generate a wide array of fused, bridged, and spirocyclic ring systems. nih.govnih.govbroadinstitute.orgresearchgate.net For instance, a solid-phase synthesis of a 1976-membered library of spirocyclic azetidines has been successfully executed, showcasing the feasibility of producing large and diverse collections of azetidine-containing molecules. nih.govnih.govbroadinstitute.org Such libraries are particularly valuable for targeting complex biological systems, including the central nervous system (CNS), where stringent physicochemical properties are required for blood-brain barrier penetration. nih.gov

The synthesis of these libraries often begins with a common azetidine core, which is then elaborated through various chemical transformations to introduce skeletal diversity. nih.gov Multi-component reactions have also been employed to rapidly assemble functionalized azetidines, further expanding the accessible chemical space. researchgate.netbris.ac.uk By systematically varying the substituents and the stereochemistry of the azetidine core, chemists can generate a multitude of distinct molecular frameworks, each with the potential for unique biological activity.

A key aspect of DOS is the "build/couple/pair" strategy, where complex molecules are assembled from smaller, readily available building blocks. In the context of azetidine libraries, this could involve the initial synthesis of a functionalized azetidine core (build), followed by the attachment of various side chains (couple), and finally, the introduction of additional diversity through further chemical modifications (pair). This modular approach allows for the efficient generation of a vast number of compounds from a limited set of starting materials.

The resulting libraries can be screened against a wide range of biological targets to identify hit compounds. Subsequent optimization of these hits, guided by structure-activity relationship (SAR) studies, can then lead to the development of potent and selective drug candidates. The data below illustrates the diversity of scaffolds that can be generated from a common azetidine precursor.

Scaffold Type Synthetic Strategy Potential Applications
Fused AzetidinesIntramolecular cyclizationCNS-active agents, enzyme inhibitors
Bridged AzetidinesRing-closing metathesisProbes for protein-protein interactions
Spirocyclic AzetidinesMulti-component reactionsKinase inhibitors, GPCR modulators

Azetidine as a Bioisosteric Replacement in Scaffold Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group that retains similar chemical and physical properties, is a cornerstone of modern drug design. The azetidine ring has gained significant attention as a versatile bioisostere for a variety of commonly used chemical motifs. thieme-connect.deresearchgate.net Its unique structural and electronic properties can lead to improvements in potency, selectivity, metabolic stability, and pharmacokinetic parameters.

One of the most common applications of azetidine as a bioisostere is the replacement of gem-dimethyl or isopropyl groups. thieme-connect.de The strained four-membered ring can mimic the steric bulk of these groups while introducing a degree of polarity and rigidity that can be advantageous for binding to a biological target. This substitution can also block sites of metabolism, thereby increasing the half-life of a drug. For example, replacing an isopropyl group with an azetidine ring can enhance hydrophilicity and metabolic stability. thieme-connect.de

Azetidine has also been successfully employed as a bioisosteric replacement for larger ring systems, such as proline. In the design of Hepatitis C Virus (HCV) NS3/4A protease inhibitors, the P2 proline residue was replaced by a 2,4-disubstituted azetidine. nih.gov This substitution, guided by molecular modeling, resulted in a novel series of inhibitors with excellent activity and selectivity. nih.gov The conformational constraint imposed by the azetidine ring likely contributes to a more favorable binding orientation within the enzyme's active site.

Furthermore, the azetidine moiety can serve as a bioisostere for ketones. researchgate.net The replacement of a carbonyl group with an azetidine can lead to compounds with improved pharmacokinetic profiles and access to novel chemical space. researchgate.net This strategy has been particularly useful in overcoming liabilities associated with the reactivity of ketones.

The table below summarizes some common bioisosteric replacements involving the azetidine ring.

Original Moiety Azetidine Bioisostere Potential Advantages Example Application Area
Isopropyl Group3-Substituted AzetidineImproved metabolic stability, increased polarityKinase inhibitors
gem-Dimethyl Group3,3-Disubstituted AzetidineReduced lipophilicity, enhanced solubilityProtease inhibitors
Proline2-CarboxyazetidineConformational constraint, altered H-bondingPeptidomimetics
Ketone3-AzetidinoneImproved pharmacokinetic profile, novel chemical spaceEnzyme inhibitors

Computational Chemistry and Theoretical Studies on 1 4 Trifluoromethyl Benzoyl Azetidine

Reaction Mechanism Elucidation through Computational Modeling

Energy Profiles of Synthetic Transformations

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, can be challenging due to inherent ring strain. researchgate.net Computational modeling has emerged as a powerful tool to guide the synthesis of these strained ring systems. bioquicknews.commit.edumit.eduthescience.dev By calculating the energy profiles of potential reaction pathways, chemists can predict the feasibility and outcomes of synthetic transformations, thus minimizing trial-and-error experimentation. mit.edumit.edu

For a molecule like 1-[4-(Trifluoromethyl)benzoyl]azetidine, a common synthetic route would involve the acylation of the azetidine (B1206935) ring with 4-(trifluoromethyl)benzoyl chloride. Theoretical calculations, typically employing density functional theory (DFT), can elucidate the reaction mechanism and determine the energies of reactants, transition states, intermediates, and products.

Below is an illustrative data table representing a hypothetical energy profile for the synthesis of this compound.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsAzetidine + 4-(Trifluoromethyl)benzoyl chloride0.0
Transition State 1 (TS1)Nucleophilic attack of azetidine nitrogen on the carbonyl carbon+15.2
IntermediateTetrahedral intermediate-5.8
Transition State 2 (TS2)Elimination of chloride+8.1
ProductsThis compound + HCl-20.5

This table is a hypothetical representation and is intended for illustrative purposes only.

Ligand Design and Virtual Screening Methodologies

The azetidine scaffold is of significant interest in medicinal chemistry due to its ability to impart favorable physicochemical properties to drug candidates. researchgate.net Computational techniques such as pharmacophore modeling and virtual screening are instrumental in designing novel ligands and identifying potential drug candidates from large chemical libraries. nih.govyoutube.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. nih.govmdpi.com While a specific pharmacophore model for this compound is not documented, one could be developed based on a known active ligand for a particular target or the crystal structure of the target's binding site.

Once a pharmacophore model is established, it can be used to screen virtual libraries for compounds that match the required features. For a lead compound like this compound, in silico optimization would involve modifying its structure to improve its fit to the pharmacophore model, thereby enhancing its predicted biological activity and pharmacokinetic properties. nih.gov

An example of a hypothetical pharmacophore model for a kinase inhibitor, a common target for azetidine-containing drugs, is presented below.

FeatureDescriptionCoordinates (x, y, z)Radius (Å)
Hydrogen Bond AcceptorInteraction with hinge region of kinase(2.5, 1.3, 5.6)1.5
Aromatic Ringπ-stacking with a phenylalanine residue(4.8, 3.2, 6.1)1.8
Hydrophobic GroupInteraction with a hydrophobic pocket(1.2, 5.5, 3.4)2.0
Hydrogen Bond DonorInteraction with a catalytic aspartate(6.1, 0.8, 4.9)1.5

This table represents a hypothetical pharmacophore model and is for illustrative purposes.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rjptonline.org This technique is widely used in drug discovery to understand ligand-protein interactions and to rank potential drug candidates based on their predicted binding affinity. rjptonline.orgresearchgate.net For this compound, docking studies could be performed against a variety of protein targets to explore its potential biological activities.

The process involves placing the 3D structure of the ligand into the binding site of the protein and evaluating the interaction energy for different poses. Scoring functions are used to estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net Molecular dynamics simulations can further refine the docked pose and provide insights into the stability of the ligand-protein complex over time. researchgate.net

The following table provides a hypothetical example of docking results for this compound against several protein targets.

Protein TargetDocking ScorePredicted Binding Energy (kcal/mol)Key Interacting Residues
Kinase A-9.2-8.5Leu83, Val91, Phe148
Protease B-7.8-7.1Asp25, Gly27, Ile50
GPCR C-8.5-7.9Trp109, Tyr113, Ser203
Nuclear Receptor D-6.9-6.2Arg394, Met421, His524

This table contains hypothetical data for illustrative purposes only.

Advanced Analytical and Spectroscopic Characterization Techniques in Azetidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, offer a foundational assessment of the molecular structure of 1-[4-(Trifluoromethyl)benzoyl]azetidine.

¹H NMR: The ¹H NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons on the azetidine (B1206935) ring and the aromatic benzoyl group. The azetidine protons typically appear as multiplets in the aliphatic region, while the aromatic protons, due to the 1,4-disubstitution pattern, are expected to present as two distinct doublets in the downfield aromatic region.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include those for the two distinct carbons of the azetidine ring, the amide carbonyl carbon, and the carbons of the 4-(trifluoromethyl)phenyl group. The carbon atom of the trifluoromethyl (CF₃) group is characteristically observed as a quartet due to coupling with the three fluorine atoms. nih.gov

¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is a particularly informative technique. It is expected to show a single, sharp signal (a singlet in a proton-decoupled spectrum) for the three equivalent fluorine atoms of the CF₃ group, confirming its presence. nih.govrsc.org The chemical shift of this signal is characteristic of the electronic environment of the CF₃ group attached to the benzene (B151609) ring. nih.govnih.gov

NucleusPredicted Chemical Shift (δ, ppm)Expected MultiplicityAssignment
¹H~7.7-7.9Doublet (d)Aromatic protons ortho to C=O
¹H~7.6-7.8Doublet (d)Aromatic protons ortho to CF₃
¹H~4.2-4.5Triplet (t)Azetidine CH₂ adjacent to N
¹H~2.2-2.5Multiplet (m)Central azetidine CH₂
¹³C~165-170SingletAmide Carbonyl (C=O)
¹³C~135-140SingletAromatic C attached to C=O
¹³C~130-135Quartet (q)Aromatic C attached to CF₃
¹³C~128-130SingletAromatic CH
¹³C~125-127SingletAromatic CH
¹³C~120-125Quartet (q)Trifluoromethyl Carbon (CF₃)
¹³C~50-55SingletAzetidine CH₂ adjacent to N
¹³C~15-20SingletCentral azetidine CH₂
¹⁹F~ -60 to -65Singlet (s)CF₃

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning signals and confirming the connectivity of the molecular framework. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). libretexts.org This technique would be used to definitively assign which protons are bonded to which carbons in the azetidine and aromatic rings, confirming the assignments from the 1D spectra. sdsu.edu

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with very high accuracy (typically to within 0.001 atomic mass units). researchgate.netresearchgate.net This precision allows for the determination of the exact elemental formula of a molecule. For this compound (molecular formula C₁₁H₁₀F₃NO), HRMS would be used to measure the mass of the protonated molecule, [M+H]⁺, and confirm that the experimentally observed mass matches the calculated theoretical mass, providing unequivocal evidence of the compound's elemental composition. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. researchgate.net LC/MS is invaluable for monitoring the progress of a chemical reaction, such as the synthesis of this compound from azetidine and a 4-(trifluoromethyl)benzoyl derivative. By analyzing small aliquots of the reaction mixture over time, chemists can track the consumption of reactants and the formation of the desired product, identified by its specific mass-to-charge ratio. nih.gov This technique is also essential for assessing the purity of the final product and identifying any potential byproducts. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. frontiersin.org

For this compound, the IR spectrum would display several characteristic absorption bands that confirm its structure. The most prominent of these would be a strong absorption band corresponding to the stretching vibration of the amide carbonyl (C=O) group. Additionally, strong and distinct absorption bands are expected for the C-F bonds of the trifluoromethyl group. Other bands would correspond to the C-H bonds of the aliphatic azetidine ring and the aromatic ring, as well as the C=C bonds within the aromatic system. nih.govresearchgate.net

Predicted Absorption Range (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
3000-2850C-H StretchAliphatic (Azetidine)
1660-1630C=O StretchTertiary Amide
1600-1450C=C StretchAromatic Ring
1350-1100C-F StretchTrifluoromethyl (CF₃)

X-ray Crystallography for Solid-State Structure Determination

Despite a thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), no specific single-crystal X-ray diffraction data for this compound has been reported. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and specific atomic coordinates for this compound are not available in the current scientific literature.

The absence of a published crystal structure means that definitive experimental data on the solid-state conformation of the azetidine ring, the orientation of the 4-(trifluoromethyl)benzoyl group relative to the azetidine moiety, and intermolecular interactions in the crystalline lattice for this specific molecule cannot be presented. While theoretical modeling could predict potential conformations, experimental determination via X-ray crystallography remains the gold standard for unambiguous solid-state structural elucidation.

Should a crystalline form of this compound be isolated and subjected to single-crystal X-ray diffraction analysis in the future, the resulting data would be presented in a standardized format, typically including the parameters outlined in the hypothetical data table below.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue (Hypothetical)
Chemical FormulaC₁₁H₁₀F₃NO
Formula Weight229.20
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)e.g., 10.123
b (Å)e.g., 5.432
c (Å)e.g., 18.765
α (°)90
β (°)e.g., 95.12
γ (°)90
Volume (ų)e.g., 1025.4
Z4
Calculated Density (g/cm³)e.g., 1.485

Note: The data in this table is purely illustrative of the type of information that would be obtained from an X-ray crystallographic study and does not represent actual experimental data for this compound.

Future Directions and Emerging Research Avenues for 1 4 Trifluoromethyl Benzoyl Azetidine Chemistry

Development of Novel Synthetic Strategies for Azetidine (B1206935) Scaffolds

The construction of the strained four-membered azetidine ring remains a formidable challenge in synthetic organic chemistry. medwinpublishers.com While classical methods such as cyclization and cycloaddition have been foundational, the future lies in the development of more efficient, versatile, and enantioselective strategies. medwinpublishers.comrsc.org Emerging research is focused on overcoming the limitations of traditional approaches to access densely functionalized and structurally diverse azetidine derivatives. rsc.orgresearchgate.net

Recent breakthroughs include palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination and Ti(IV)-mediated coupling of oxime ethers with Grignard reagents. rsc.org Another promising avenue is the strain-release homologation of azabicyclo[1.1.0]butanes, which offers access to complex azetidines that are difficult to obtain through other methods. rsc.orgrsc.org The development of novel cycloaddition strategies, such as the [3+1] cycloaddition of alkyl amines with alkynes, is also expanding the toolkit for azetidine synthesis. nih.govnih.gov These advanced methods are critical for creating novel analogs of 1-[4-(Trifluoromethyl)benzoyl]azetidine with tailored properties.

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. mdpi.com In the context of azetidine synthesis, this translates to the development of processes that utilize environmentally benign solvents, reduce waste, and improve energy efficiency. mdpi.comnih.gov A significant advancement is the use of sustainable solvents like cyclopentyl methyl ether (CPME) in flow chemistry systems for azetidine synthesis. nih.govuniba.it

Future efforts will likely concentrate on expanding the repertoire of green solvents and developing solvent-free reaction conditions. mdpi.com Methodologies that reduce the number of synthetic steps, such as one-pot reactions and multicomponent reactions (MCRs), are also at the forefront of sustainable azetidine synthesis. researchgate.net These approaches not only align with green chemistry principles but also offer economic advantages by streamlining the production of complex molecules like this compound. mdpi.comresearchgate.net

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild reaction conditions. nih.gov In azetidine chemistry, visible-light-mediated reactions have shown immense promise for both ring construction and subsequent functionalization. researchgate.netcharnwooddiscovery.com The aza Paternò–Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, represents one of the most direct routes to functionalized azetidines. researchgate.netresearchgate.net Recent advancements using visible light and a photocatalyst have overcome previous limitations of this reaction, allowing for the synthesis of bicyclic azetidines in high yields and diastereoselectivity. researchgate.net

Future research in this area will likely focus on expanding the substrate scope of these photochemical methods to include a wider range of imines and alkenes, including those relevant to the synthesis of this compound analogs. acs.org The development of enantioselective photoredox-catalyzed reactions will be a key objective, providing access to chiral azetidine building blocks. rsc.org Furthermore, the application of photoredox catalysis for the late-stage functionalization of complex azetidine-containing molecules is a rapidly growing area of interest. charnwooddiscovery.com

Exploration of New Chemical Transformations for Enhanced Functionalization

The functionalization of the pre-formed azetidine ring is crucial for diversifying the chemical space around the this compound scaffold. Future research will move beyond simple N- and C3-functionalization to explore more complex and site-selective transformations. Strain-release functionalization of activated azetidine precursors, such as azabicyclobutanes, has emerged as a powerful strategy for introducing substituents at the C3 position. rsc.org

The development of methods for the selective functionalization of C-H bonds on the azetidine ring is a particularly attractive goal. Photoinduced, copper-catalyzed α-C(sp³)–H azidation of amines has been demonstrated for various cyclic amines, including azetidine, providing a direct route to α-azido azetidines which are versatile intermediates. acs.orgacs.org The exploration of transition-metal-catalyzed cross-coupling reactions at various positions of the azetidine ring will also be a major focus, enabling the introduction of a wide array of functional groups.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and scalability. nih.gov The application of flow technology to azetidine synthesis has already demonstrated its potential for the safe handling of reactive intermediates and for enabling reactions at elevated temperatures. acs.orguniba.it The continuous flow synthesis of 2-substituted azetines and their subsequent hydrogenation to 3-substituted azetidines highlights the utility of this approach. acs.orguniba.it

The future will see a greater integration of flow chemistry with other enabling technologies, such as automated synthesis platforms and real-time reaction monitoring. nih.gov Automated electrochemical flow platforms are being developed to accelerate library synthesis and reaction optimization, which could be applied to the rapid generation of this compound derivatives for structure-activity relationship studies. nih.gov The combination of flow photochemistry presents a particularly promising avenue for the efficient and scalable synthesis of alkyl azetidines. nih.govacs.org

Advanced Computational Methods for Predicting Reactivity and Guiding Molecular Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and chemical synthesis. mit.edu In the context of azetidine chemistry, advanced computational methods are being employed to predict the feasibility and outcome of novel reactions, thereby reducing the need for extensive empirical screening. mit.educmu.edu For instance, computational models have been successfully used to predict the success of photocatalyzed [2+2] cycloadditions to form azetidines by calculating the frontier orbital energies of the alkene and oxime precursors. mit.edu

Future directions will involve the development of more sophisticated and accurate predictive models, likely incorporating machine learning and artificial intelligence. cmu.edu These models will not only guide the design of new synthetic routes but also aid in the de novo design of this compound analogs with desired biological activities and pharmacokinetic properties. Quantum chemical methods, molecular docking, and molecular dynamics simulations will continue to be used to understand the structure, reactivity, and biological interactions of azetidine-containing compounds at the molecular level. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[4-(Trifluoromethyl)benzoyl]azetidine, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via benzoylation of azetidine using 4-(trifluoromethyl)benzoyl chloride (CAS 329-15-7) under inert conditions. Key steps include:

  • Activation of the acyl chloride with a base (e.g., triethylamine) to facilitate nucleophilic attack by azetidine.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
  • Intermediate characterization using 1^1H NMR (δ 3.5–4.2 ppm for azetidine protons) and mass spectrometry (m/z 264.22 [M+H]+^+) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 19^{19}F NMR detects the trifluoromethyl group (δ -62 to -64 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion (C12_{12}H12_{12}F3_{3}NO, exact mass 264.22) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. What strategies optimize the enantioselective synthesis of this compound for chiral studies?

  • Methodological Answer :

  • Use chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Pd-catalyzed coupling) to induce chirality in the azetidine ring .
  • Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or circular dichroism (CD) spectroscopy .

Q. How do substituents on the azetidine ring influence the compound’s bioactivity in enzyme inhibition assays?

  • Methodological Answer :

  • Synthesize derivatives with varied substituents (e.g., methyl, hydroxyl) at the azetidine nitrogen.
  • Perform kinase inhibition assays (e.g., JAK2/STAT3 pathway) using fluorescence polarization (FP) or time-resolved FRET (TR-FRET) .
  • Correlate IC50_{50} values with steric/electronic parameters via QSAR modeling (software: Schrödinger Maestro) .

Q. What experimental approaches resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Use standardized shake-flask methods: Dissolve the compound in DMSO (stock solution), then dilute in PBS (pH 7.4) or simulated gastric fluid.
  • Quantify solubility via UV-Vis spectroscopy (λmax_{\text{max}} ~270 nm) and cross-validate with nephelometry .

Q. How can researchers assess the metabolic stability of this compound in vitro?

  • Methodological Answer :

  • Incubate with liver microsomes (human or rat) at 37°C.
  • Monitor degradation via LC-MS/MS (MRM transitions for parent and metabolites).
  • Calculate half-life (t1/2_{1/2}) using nonlinear regression (software: Phoenix WinNonlin) .

Contradiction Analysis & Technical Challenges

Q. Why do computational predictions (e.g., logP) conflict with experimental data for this compound?

  • Methodological Answer :

  • Compare logP values from computational tools (ChemAxon, ACD/Labs) with experimental shake-flask/HPLC results.
  • Adjust for trifluoromethyl group’s polar hydrophobicity, which may not be accurately modeled in silico .

Q. What precautions mitigate decomposition of this compound under acidic conditions?

  • Methodological Answer :

  • Store at -20°C under argon to prevent hydrolysis of the benzoyl-azetidine bond.
  • Avoid prolonged exposure to pH <5; use buffered solutions (e.g., citrate-phosphate) for stability studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.